2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
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Overview
Description
Reagents: 4-fluorophenyl acetamide, 4-(furan-2-yl)phenylboronic acid, palladium catalyst
Conditions: Suzuki coupling reaction in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4)
Reaction: The 4-fluorophenyl acetamide undergoes a Suzuki coupling reaction with 4-(furan-2-yl)phenylboronic acid to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates
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Step 1: Synthesis of 4-fluorophenyl acetamide
Reagents: 4-fluoroaniline, acetic anhydride
Conditions: Reflux in acetic acid
Reaction: 4-fluoroaniline reacts with acetic anhydride to form 4-fluorophenyl acetamide.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenyl and furan groups can enhance binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
- 2-(4-bromophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
- 2-(4-methylphenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide imparts unique properties such as increased metabolic stability and enhanced binding interactions compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications where these properties are desirable.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c21-17-9-3-14(4-10-17)12-20(24)22-13-18(23)15-5-7-16(8-6-15)19-2-1-11-25-19/h1-11,18,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFVKABNYJEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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